molecular formula C12H18S B8077663 Isopropyl mesityl sulfide

Isopropyl mesityl sulfide

Cat. No. B8077663
M. Wt: 194.34 g/mol
InChI Key: WKGPXXWKUCASKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl mesityl sulfide is a useful research compound. Its molecular formula is C12H18S and its molecular weight is 194.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isopropyl mesityl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl mesityl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Alpha-Halogenation of Sulfones : Isopropyl mesityl sulfone, a related compound to Isopropyl mesityl sulfide, shows interesting behavior in alpha-halogenation reactions. This process is significant in organic synthesis, particularly for sulfones with perhaloalkanes (Meyers et al., 2003).

  • Study of Rotational Isomers : Isopropyl methyl sulfide, which is structurally similar to Isopropyl mesityl sulfide, was studied for its rotational isomers using Fourier transform microwave spectroscopy. This research is crucial for understanding the molecular behavior and properties of such compounds (Hirota, Sakieda, & Kawashima, 2010).

  • Metal Sulfides in Renewable Energy : While not directly related to Isopropyl mesityl sulfide, research on metal sulfides offers insights into their potential for renewable energy applications. These studies are crucial for developing new materials with enhanced performance in energy conversion (Chandrasekaran et al., 2019).

  • Mesityl Oxide Reduction : Studies involving mesityl oxide, which is related to Isopropyl mesityl sulfide, focus on its reduction to produce methyl isobutyl ketone, an important industrial solvent. This research is significant in the field of catalysis and industrial chemistry (Hidalgo Herrador et al., 2021).

  • Synthesis of 1-Cycloalkenyl Alkyl Sulfides : A study on the synthesis of 2-Isopropyl-5-methyl-1-cyclohexenyl alkyl sulfides, which are structurally related to Isopropyl mesityl sulfide, highlights the importance of these compounds in organic synthesis (Akiyama, 1977).

properties

IUPAC Name

1,3,5-trimethyl-2-propan-2-ylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18S/c1-8(2)13-12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGPXXWKUCASKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)SC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl mesityl sulfide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.